molecular formula C21H22N2O5 B2589050 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide CAS No. 1396687-03-8

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methoxyphenethyl)azetidine-3-carboxamide

Cat. No. B2589050
CAS RN: 1396687-03-8
M. Wt: 382.416
InChI Key: GAESRXZXECYRRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a benzo[d][1,3]dioxole-5-carbonyl group, an azetidine-3-carboxamide group, and a 2-methoxyphenethyl group . The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various pharmaceuticals and natural products . The azetidine group is a type of saturated heterocycle that is used in drug discovery due to its conformational rigidity . The 2-methoxyphenethyl group is a type of ether that is often used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these three groups . The benzo[d][1,3]dioxole group could potentially interact with the azetidine group through pi-stacking interactions, while the 2-methoxyphenethyl group could provide additional steric bulk .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the ether, amide, and carbonyl groups . These functional groups could potentially undergo a variety of reactions, including nucleophilic substitutions, additions, and eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of the ether, amide, and carbonyl groups could potentially affect its solubility, stability, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on synthesizing novel compounds with diverse biological activities. For instance, novel benzodifuranyl and triazinyl derivatives were synthesized with significant anti-inflammatory and analgesic properties, showing potential as cyclooxygenase inhibitors (Abu‐Hashem et al., 2020). Another study highlighted the synthesis of benzimidazole/benzothiazole-2-carboxamides, demonstrating notable antiproliferative and antioxidative activities, indicating their potential in cancer therapy and as antioxidants (Cindrić et al., 2019).

Antimicrobial and Antiviral Activities

Research on the antimicrobial and antiviral potential of newly synthesized compounds has been significant. A study on benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against the H5N1 avian influenza virus, underscoring the importance of structural functionality in designing effective antiviral agents (Hebishy et al., 2020).

Anticancer Properties

Amino acid derivatives have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, with some compounds showing promising results in ovarian and oral cancers. This indicates the potential of these compounds in the design of new anticancer agents (Kumar et al., 2009).

Synthesis Techniques

The synthesis of organogels based on amphiphilic perylenetetracarboxylic diimides has been explored, revealing the impact of amphiphilic properties and side-chain conformations on gelating properties, which could be useful for designing novel organogels (Wu et al., 2011).

Enantioselective Biotransformations

A study demonstrated the efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles to afford azetidine-2-carboxylic acids and amide derivatives with high enantiomeric excess, showcasing the potential of biocatalytic reactions in synthesizing chiral compounds (Leng et al., 2009).

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-[2-(2-methoxyphenyl)ethyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5/c1-26-17-5-3-2-4-14(17)8-9-22-20(24)16-11-23(12-16)21(25)15-6-7-18-19(10-15)28-13-27-18/h2-7,10,16H,8-9,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAESRXZXECYRRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.